![molecular formula C24H16ClN3O4S B11595373 (E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile](/img/structure/B11595373.png)
(E)-2-Benzenesulfonyl-3-[2-(4-chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE” is a complex organic molecule that features multiple functional groups, including a benzenesulfonyl group, a chlorophenoxy group, and a pyrido[1,2-a]pyrimidinyl group. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the chlorophenoxy group, and the final coupling with the benzenesulfonyl group. Each step requires specific reagents and conditions, such as:
Formation of the pyrido[1,2-a]pyrimidine core: This might involve a cyclization reaction using appropriate starting materials like 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the chlorophenoxy group: This could be achieved through a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Coupling with the benzenesulfonyl group: This step might involve a sulfonylation reaction using benzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, it might be investigated as a potential drug candidate for various diseases, depending on its biological activity profile.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenoxy group might enhance its lipophilicity, while the benzenesulfonyl group could increase its solubility in organic solvents.
Properties
Molecular Formula |
C24H16ClN3O4S |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H16ClN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-11-9-17(25)10-12-18)21(24(28)29)14-20(15-26)33(30,31)19-7-3-2-4-8-19/h2-14H,1H3/b20-14+ |
InChI Key |
FHUSGEPSRGPTIY-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.